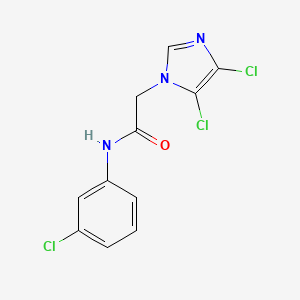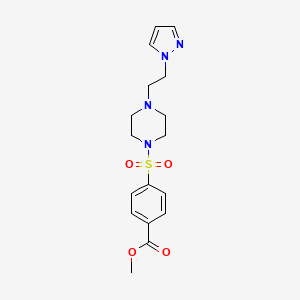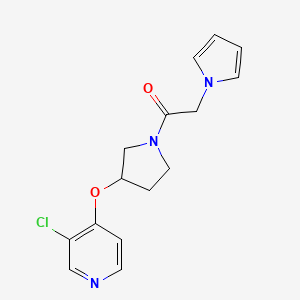
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CEP-26401 and has been investigated for its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Structural Characterization
- A pyrrole derivative similar to the compound was synthesized and characterized using spectroscopic techniques like NMR and FT-IR, confirmed by X-ray diffraction. Computational studies using density functional theory (DFT) predicted spectral and geometrical data, showing good correlation with experimental data. This illustrates the compound's utility in synthesis and structural analysis of complex organic molecules (Louroubi et al., 2019).
Versatile Fluorophore Synthesis
- A study on the synthesis of nicotinonitriles incorporating pyrene or fluorene moieties revealed that similar compounds could be used to create versatile environmentally sensitive fluorophores. These compounds showed strong blue-green fluorescence emission, suggesting their potential applications in material science and related fields (Hussein et al., 2019).
Fungicidal Activity
- Derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties demonstrated moderate inhibitory activity against certain fungal species. This suggests potential applications in developing fungicides or studying fungal biology (Liu et al., 2012).
Catalytic Behavior in Ethylene Reactivity
- A related compound was used to prepare tridentate ligands coordinating with iron(II) and cobalt(II) dichloride, forming complexes. These showed good catalytic activities for ethylene reactivity, indicating potential applications in catalysis and industrial chemical reactions (Sun et al., 2007).
Electrooptic Film Fabrication
- Dibranched heterocyclic "push-pull" chromophores structurally related to the compound were synthesized. These compounds played a significant role in the covalent self-assembly, microstructure, and nonlinear optical response of electrooptic films, suggesting applications in photonics and materials science (Facchetti et al., 2006).
Antiviral Activity
- A study on pyrazolo[3,4-b]pyridine derivatives, similar to the compound , showed potential antiviral activity against certain viruses. This indicates possible applications in pharmacology and virology research (Attaby et al., 2006).
properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-9-17-5-3-14(13)21-12-4-8-19(10-12)15(20)11-18-6-1-2-7-18/h1-3,5-7,9,12H,4,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAATHAPRWRSHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

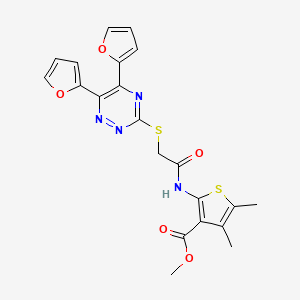

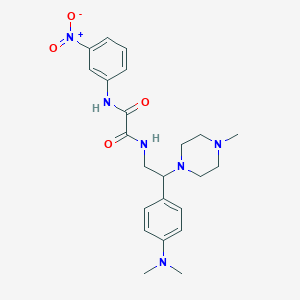

![8-(2-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400868.png)
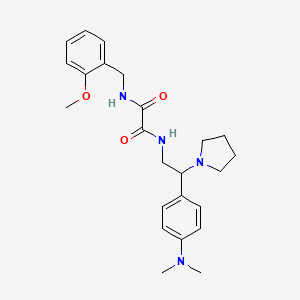
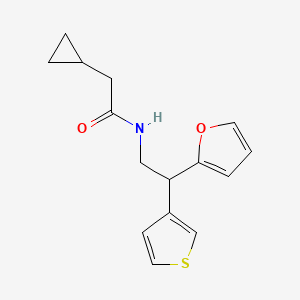
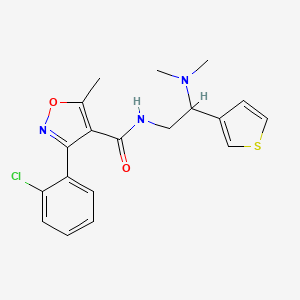



![6-Cyclopropyl-N-[4-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2400881.png)
